molecular formula C48H54N8 B15130239 6,15,24,33-Tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),2,4(9),5,7,10,12,14,16,18,21,23,25,27,30,32,34-heptadecaene

6,15,24,33-Tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),2,4(9),5,7,10,12,14,16,18,21,23,25,27,30,32,34-heptadecaene

Cat. No.: B15130239
M. Wt: 743.0 g/mol
InChI Key: LHPOKDBOMWFKII-UHFFFAOYSA-N
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Description

This compound is a highly complex macrocyclic structure characterized by a nonacyclic framework (nine fused rings) with eight nitrogen atoms (octazaoctazanonacyclo) and four tert-butyl substituents. The tert-butyl groups are positioned at the 6, 15, 24, and 33 positions, contributing significant steric bulk and lipophilicity.

Properties

Molecular Formula

C48H54N8

Molecular Weight

743.0 g/mol

IUPAC Name

6,15,24,33-tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),2,4(9),5,7,10,12,14,16,18,21,23,25,27,30,32,34-heptadecaene

InChI

InChI=1S/C48H54N8/c1-45(2,3)25-13-17-29-33(21-25)41-49-37(29)54-42-35-23-27(47(7,8)9)15-19-31(35)39(51-42)56-44-36-24-28(48(10,11)12)16-20-32(36)40(52-44)55-43-34-22-26(46(4,5)6)14-18-30(34)38(50-43)53-41/h13-24,49-51,53-54H,1-12H3,(H,52,55,56)

InChI Key

LHPOKDBOMWFKII-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C3=NC4=C5C=C(C=CC5=C(N4)NC6=C7C=C(C=CC7=C(N6)NC8=C9C=C(C=CC9=C(N8)N=C2N3)C(C)(C)C)C(C)(C)C)C(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 6,15,24,33-Tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),2,4(9),5,7,10,12,14,16,18,21,23,25,27,30,32,34-heptadecaene involves multiple steps, each requiring precise reaction conditions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of tert-butyl groups through alkylation reactions. Industrial production methods may involve the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

6,15,24,33-Tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),2,4(9),5,7,10,12,14,16,18,21,23,25,27,30,32,34-heptadecaene has several applications in scientific research:

    Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.

    Biology: Its interactions with biological molecules are of interest for understanding biochemical pathways.

    Industry: Used in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. Its large, multi-ring structure allows it to interact with various enzymes and receptors, influencing biochemical pathways. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related macrocycles:

Compound Substituents Nitrogen Atoms Key Functional Groups Potential Applications References
Target Compound 4 tert-butyl 8 Azanonacyclo framework Ligand design, catalysis, organic electronics
Compound 29 (Octamethoxy-4,12,29,37-tetra(4-bromophenyl) macrocycle) 8 methoxy, 4 bromophenyl Not specified Bromophenyl, methoxy Not reported; likely materials science
Compound 37 (Tetramethoxy-4,21-di(4-bromophenyl) macrocycle) 4 methoxy, 2 bromophenyl Not specified Bromophenyl, methoxy Not reported; structural studies
2,3,13,14-Tetramethyl-1,4,12,15-tetraazacyclodocosa-1,3,12,14-tetraene Methyl/ethyl/p-tolyl 4 Aza-cyclodocosa framework Metal coordination, sensor design
6,15,24,33-Tetracarboxylic acid derivative (PubChem analog) 4 carboxylic acid 8 Azanonacyclo, carboxylic acid Solubility in polar solvents, ion exchange

Structural Features

  • Bromophenyl and methoxy groups in Compounds 29 and 37 may facilitate π-π stacking or hydrogen bonding, respectively, influencing crystallinity .
  • Nitrogen Content :
    • The target compound’s eight nitrogen atoms create a highly basic macrocycle , contrasting with tetraazacyclodocosa derivatives (4 nitrogen atoms), which are used for selective metal coordination .

Functional Properties

  • Substituent bulk (tert-butyl) may hinder catalytic activity by blocking substrate access, as seen in sterically hindered MoS2-based catalysts .
  • Thermal and Chemical Stability: tert-butyl groups are known to improve thermal stability, as seen in Kevlar fibers , though methoxy groups in analogs may degrade under oxidative conditions .

Research Findings and Challenges

  • Synthetic Challenges :
    • The synthesis of such complex macrocycles likely involves Pd-catalyzed amination or cyclocondensation, as seen in related tetraazacyclodocosa derivatives . tert-butyl groups may require protective strategies to avoid steric interference during ring closure.
  • Contradictory Evidence :
    • While substituents often dictate reactivity (e.g., tert-butyl vs. methoxy), some catalytic systems (e.g., Cu-catalyzed carboxylation ) show minimal activity differences despite varied substituents, suggesting electronic factors may dominate in certain contexts.

Q & A

Q. How can interdisciplinary approaches (e.g., integrating chemical data with machine learning) enhance predictive modeling of this compound’s behavior?

  • Answer: Develop linked datasets combining synthetic parameters, spectroscopic data, and computational outputs. Use graph neural networks (GNNs) to map structure-property relationships, leveraging frameworks from ’s data integration principles . Open-source platforms like RDKit facilitate collaborative model training .

Methodological Notes

  • Data Validation: Always cross-validate experimental results with computational predictions and replicate studies under independent conditions .
  • Ethical Standards: Ensure informed consent for data sharing in collaborative studies, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .
  • Future Directions: Prioritize AI-driven automation () and hybrid quanti-quali frameworks () to address multidimensional research challenges .

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